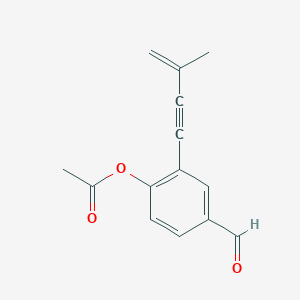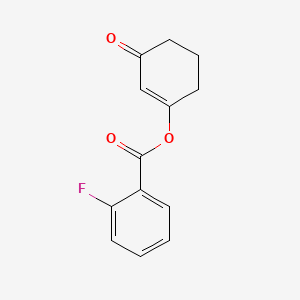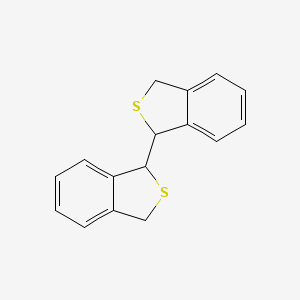![molecular formula C17H21N B12557967 2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine CAS No. 159804-89-4](/img/structure/B12557967.png)
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine is a chemical compound that features a unique structure combining a cyclopentadiene ring, a cyclohexyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes. Substitution reactions on the pyridine ring can introduce various functional groups, such as nitro or halogen groups .
Aplicaciones Científicas De Investigación
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a ligand in biochemical studies, particularly in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentadiene and pyridine rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-1,3-diene: A simpler compound with a similar cyclopentadiene ring structure.
Cyclohexylmethyl chloride: A precursor in the synthesis of the target compound.
Pyridine: A basic heterocyclic compound that forms the core of the target molecule.
Uniqueness
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine is unique due to its combination of three distinct structural motifs: the cyclopentadiene ring, the cyclohexyl group, and the pyridine ring. This unique structure imparts specific chemical and physical properties that are not found in simpler compounds, making it valuable for various research applications .
Propiedades
Número CAS |
159804-89-4 |
|---|---|
Fórmula molecular |
C17H21N |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
2-[(1-cyclopenta-1,3-dien-1-ylcyclohexyl)methyl]pyridine |
InChI |
InChI=1S/C17H21N/c1-5-11-17(12-6-1,15-8-2-3-9-15)14-16-10-4-7-13-18-16/h2-4,7-8,10,13H,1,5-6,9,11-12,14H2 |
Clave InChI |
PGXSMAGMAYJUCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC2=CC=CC=N2)C3=CC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)





![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)


![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
